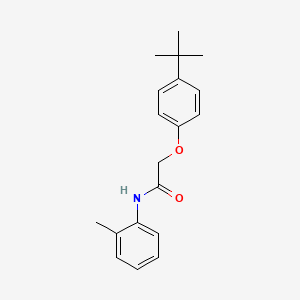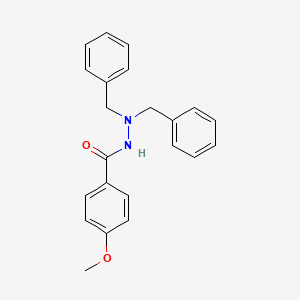![molecular formula C25H21N5O3 B11654038 N-{(Z)-[(6-methoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B11654038.png)
N-{(Z)-[(6-methoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological and clinical applications due to their ability to interact with biopolymers in living systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE typically involves multi-step reactions. One common method includes the condensation of 6-methoxy-4-methylquinazolin-2-amine with benzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with benzamide in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be applied to minimize environmental impact .
化学反応の分析
Types of Reactions
N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or quinazolinyl moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to bind to nucleotides and proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
類似化合物との比較
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]methylphenol
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[(Z)-{[(Z)-BENZOYL]IMINO}[(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE is unique due to its specific structural features, such as the presence of both benzimidazole and quinazoline moieties. This dual functionality allows it to interact with a broader range of biological targets compared to similar compounds .
特性
分子式 |
C25H21N5O3 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
N-[N-benzoyl-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C25H21N5O3/c1-16-20-15-19(33-2)13-14-21(20)27-24(26-16)30-25(28-22(31)17-9-5-3-6-10-17)29-23(32)18-11-7-4-8-12-18/h3-15H,1-2H3,(H2,26,27,28,29,30,31,32) |
InChIキー |
DPSJNLXAJIWIAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653955.png)
![6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11653962.png)
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11653978.png)

![propyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11653988.png)
![N-[(Z)-[(4-Chlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11653999.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)acetamide](/img/structure/B11654006.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11654007.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide](/img/structure/B11654009.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11654018.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11654026.png)
![Ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654033.png)
![methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11654048.png)

